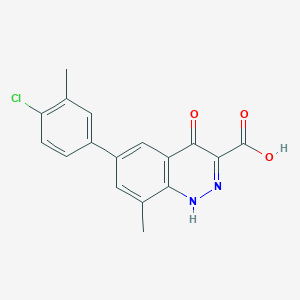![molecular formula C7H13ClN2 B13106810 2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride](/img/structure/B13106810.png)
2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to an ethylamine moiety, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride typically involves the reaction of cyclopropyl ethylamine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield nitrile oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can enhance binding affinity to certain enzymes or receptors, while the acetonitrile group can participate in various chemical reactions within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: This compound has a similar structure but lacks the cyclopropyl group.
Acetonitrile: A simpler compound that serves as a solvent and reagent in many chemical reactions.
Cyclopropylamine: Contains the cyclopropyl group but lacks the acetonitrile moiety.
Uniqueness
2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride is unique due to the combination of the cyclopropyl group and the acetonitrile moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H13ClN2 |
|---|---|
Molecular Weight |
160.64 g/mol |
IUPAC Name |
2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c1-6(7-2-3-7)9-5-4-8;/h6-7,9H,2-3,5H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
KARIAQOOWACGPR-RGMNGODLSA-N |
Isomeric SMILES |
C[C@@H](C1CC1)NCC#N.Cl |
Canonical SMILES |
CC(C1CC1)NCC#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



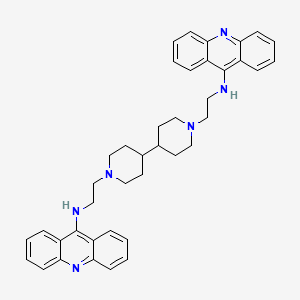
![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
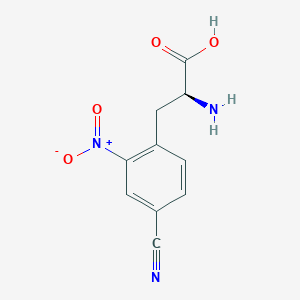
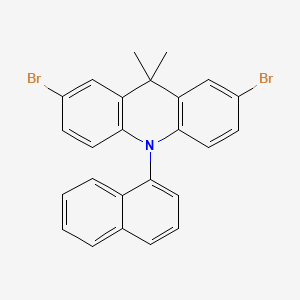

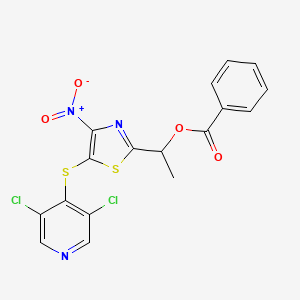
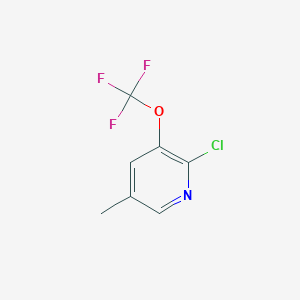
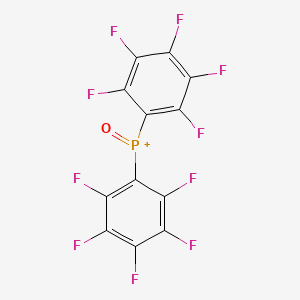


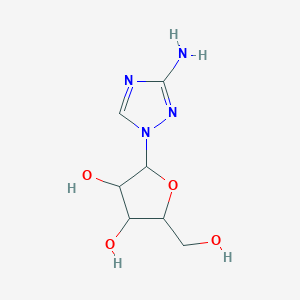
![2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol](/img/structure/B13106800.png)
